6,7-Dimethoxy-2-(phenylcarbonyl)-1,2,3,4-tetrahydroisoquinolinecarbonitrile 6,7-Dimethoxy-2-(phenylcarbonyl)-1,2,3,4-tetrahydroisoquinolinecarbonitrile
Brand Name: Vulcanchem
CAS No.: 10174-83-1
VCID: VC21248077
InChI: InChI=1S/C19H18N2O3/c1-23-17-10-14-8-9-21(19(22)13-6-4-3-5-7-13)16(12-20)15(14)11-18(17)24-2/h3-7,10-11,16H,8-9H2,1-2H3
SMILES: COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=CC=C3)C#N)OC
Molecular Formula: C19H18N2O3
Molecular Weight: 322.4 g/mol

6,7-Dimethoxy-2-(phenylcarbonyl)-1,2,3,4-tetrahydroisoquinolinecarbonitrile

CAS No.: 10174-83-1

Cat. No.: VC21248077

Molecular Formula: C19H18N2O3

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

6,7-Dimethoxy-2-(phenylcarbonyl)-1,2,3,4-tetrahydroisoquinolinecarbonitrile - 10174-83-1

Specification

CAS No. 10174-83-1
Molecular Formula C19H18N2O3
Molecular Weight 322.4 g/mol
IUPAC Name 2-benzoyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-1-carbonitrile
Standard InChI InChI=1S/C19H18N2O3/c1-23-17-10-14-8-9-21(19(22)13-6-4-3-5-7-13)16(12-20)15(14)11-18(17)24-2/h3-7,10-11,16H,8-9H2,1-2H3
Standard InChI Key ZSUZEIPCMWBNCP-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=CC=C3)C#N)OC
Canonical SMILES COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=CC=C3)C#N)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator